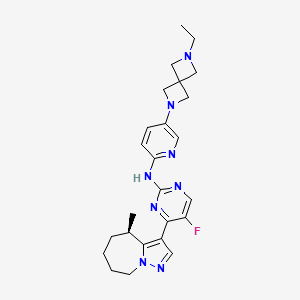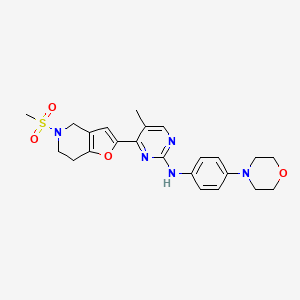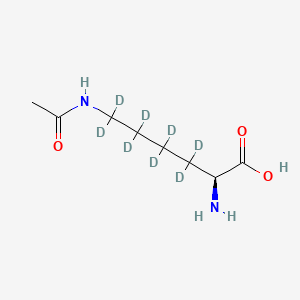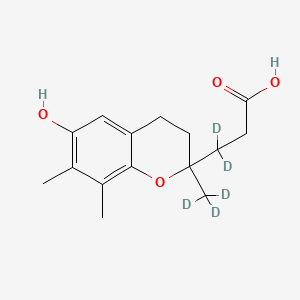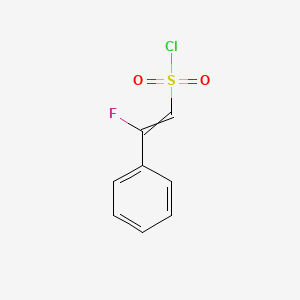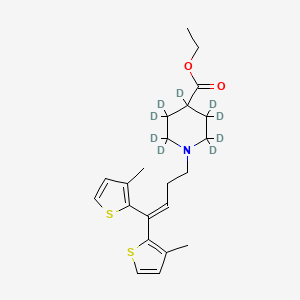
Tiagabine 4-carboxy-O-ethyl-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiagabine 4-carboxy-O-ethyl-d9 is a deuterated analog of Tiagabine, a compound primarily used in the treatment of epilepsy. The deuterium substitution is often employed to study the pharmacokinetics and metabolic pathways of the compound. This compound is used in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine 4-carboxy-O-ethyl-d9 involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research use .
Analyse Des Réactions Chimiques
Types of Reactions
Tiagabine 4-carboxy-O-ethyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., deuterated compounds). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH ranges .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
Tiagabine 4-carboxy-O-ethyl-d9 is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of Tiagabine and its analogs.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Tiagabine 4-carboxy-O-ethyl-d9 is similar to that of Tiagabine. It acts as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. By binding to the GABA uptake carrier, it blocks the reuptake of GABA into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of postsynaptic cells. This enhances the inhibitory effects of GABA in the central nervous system, contributing to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiagabine: The non-deuterated analog, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, involving the modulation of calcium channels.
Vigabatrin: An anticonvulsant that irreversibly inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness
Tiagabine 4-carboxy-O-ethyl-d9 is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and absorption, making it a valuable tool for research .
Propriétés
Formule moléculaire |
C22H29NO2S2 |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D |
Clé InChI |
LQPDPTWVZOWYDI-UPOCHIAFSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(C1([2H])C(=O)OCC)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H] |
SMILES canonique |
CCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
